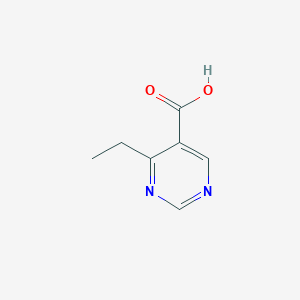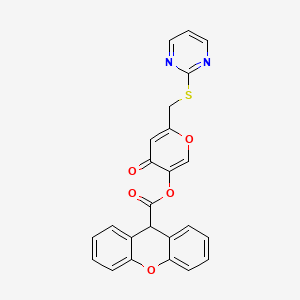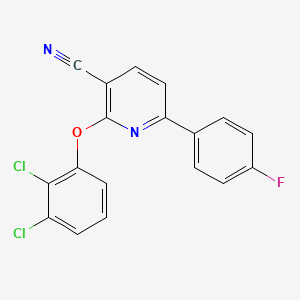
2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a synthetic organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as 2,3-dichlorophenol and 4-fluorobenzaldehyde in the presence of a base like potassium carbonate.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through a series of reactions, including halogenation and subsequent nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different substituents replacing the chlorine atoms.
科学研究应用
2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
作用机制
The mechanism of action of 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The nitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound within the binding site.
相似化合物的比较
Similar Compounds
2-(2,3-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile: Lacks the fluorine atom, which may affect its binding affinity and specificity.
2-(2,3-Dichlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the fluorine atom in 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile distinguishes it from similar compounds, potentially enhancing its binding interactions and stability. This unique feature can make it more effective in certain applications, such as drug design or material development.
属性
IUPAC Name |
2-(2,3-dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-14-2-1-3-16(17(14)20)24-18-12(10-22)6-9-15(23-18)11-4-7-13(21)8-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXMELOBGYSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
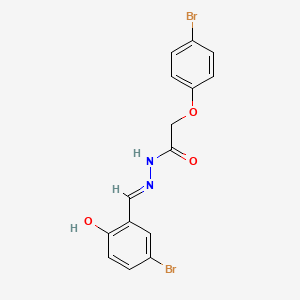
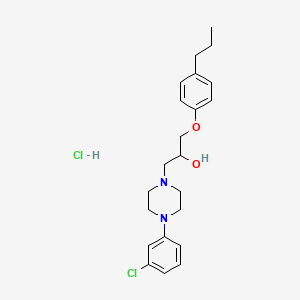
![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)
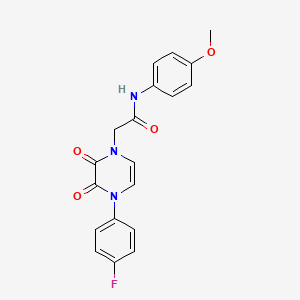
![3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2637339.png)
![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2637341.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)
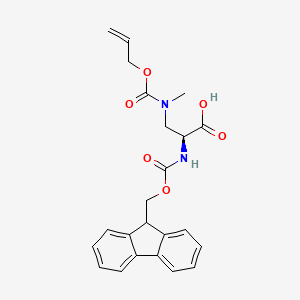
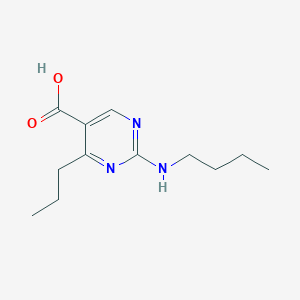
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)
